molecular formula C9H11FN2O2 B15335630 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetamide

2-Amino-2-(3-fluoro-4-methoxyphenyl)acetamide

Cat. No.: B15335630
M. Wt: 198.19 g/mol
InChI Key: NSYNORFCSZZZMF-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluoro-4-methoxyphenyl)acetamide is a chemical compound that belongs to the class of aromatic amides It features a fluoro and methoxy substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetamide typically involves the reaction of 3-fluoro-4-methoxyaniline with glycine derivatives under specific conditions. One common method includes:

    Starting Materials: 3-fluoro-4-methoxyaniline and glycine derivatives.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Procedure: The 3-fluoro-4-methoxyaniline is reacted with the glycine derivative in an appropriate solvent (e.g., dichloromethane) at room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluoro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-2-(3-fluoro-4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers study its biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. This compound may inhibit or activate biological pathways, leading to its observed effects in various biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3-fluoro-4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-Amino-2-(3-chloro-4-methoxyphenyl)acetamide: Contains a chloro substituent instead of a fluoro group.

    2-Amino-2-(3-fluoro-4-methoxyphenyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

The presence of both fluoro and methoxy groups on the phenyl ring of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetamide makes it unique. These substituents can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

2-amino-2-(3-fluoro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C9H11FN2O2/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H2,12,13)

InChI Key

NSYNORFCSZZZMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)N)N)F

Origin of Product

United States

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